

N-allyl-9-methyl-9H-purin-6-amine solution preparation for experiments

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Compound of Interest

Compound Name: *N-allyl-9-methyl-9H-purin-6-amine*

Cat. No.: B1661412

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Application Notes and Protocols for N-allyl-9-methyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allyl-9-methyl-9H-purin-6-amine is a synthetic purine derivative. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to N6-substituted adenine analogs, such as cytokinins and N6-methyladenosine, suggests potential roles in modulating various cellular processes. Purine analogs are known to interfere with nucleic acid synthesis, cell signaling, and enzymatic activities, making them valuable tools in biological research and drug discovery.^{[1][2][3]}

These application notes provide a comprehensive guide for the preparation and experimental use of **N-allyl-9-methyl-9H-purin-6-amine**, drawing upon established methodologies for similar purine derivatives.

Physicochemical Properties and Solution Preparation

Due to the limited availability of specific data for **N-allyl-9-methyl-9H-purin-6-amine**, the following information is based on general properties of N-alkylated purine derivatives.

Table 1: Physicochemical Properties and Solubility

| Property | Data | Source/Justification |
|------------------------------|---|--|
| Molecular Formula | C9H11N5 | Calculated |
| Molecular Weight | 189.22 g/mol | Calculated |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Solubility | Soluble in DMSO | Based on solubility of N6-methyladenosine[4] |
| Sparingly soluble in Ethanol | Based on general solubility of purine analogs | |
| Insoluble in Water | Based on general solubility of purine analogs | |

Protocol 1: Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **N-allyl-9-methyl-9H-purin-6-amine** in Dimethyl Sulfoxide (DMSO).

Materials:

- **N-allyl-9-methyl-9H-purin-6-amine** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Pre-weighing Preparation: Allow the vial of **N-allyl-9-methyl-9H-purin-6-amine** to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Carefully weigh out 1.89 mg of the compound and transfer it to a sterile microcentrifuge tube.
- Dissolution: Add 1 mL of anhydrous DMSO to the tube.
- Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Table 2: Stock Solution Quick Reference

| Parameter | Value |
|---------------------|--------------------------------------|
| Compound | N-allyl-9-methyl-9H-purin-6-amine |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C |
| Shelf Life | Approximately 6 months (at -80°C)[4] |

Experimental Protocols

Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay

It is crucial to determine the cytotoxic potential of **N-allyl-9-methyl-9H-purin-6-amine** in your specific cell line to establish a suitable working concentration range for further experiments. A common method is the MTT or similar cell viability assay.

Materials:

- Mammalian cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- **N-allyl-9-methyl-9H-purin-6-amine** 10 mM stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., DMSO or a detergent-based solution)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of the **N-allyl-9-methyl-9H-purin-6-amine** stock solution in complete medium. A suggested starting range is from 100 μ M to 1 mM, based on concentrations used for N6-allyladenosine in mammalian cells.^[5] Add the diluted compound to the wells. Include a vehicle control (DMSO-treated) and an untreated control.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
- **MTT Assay:** Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- **Solubilization:** Add 100 μ L of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

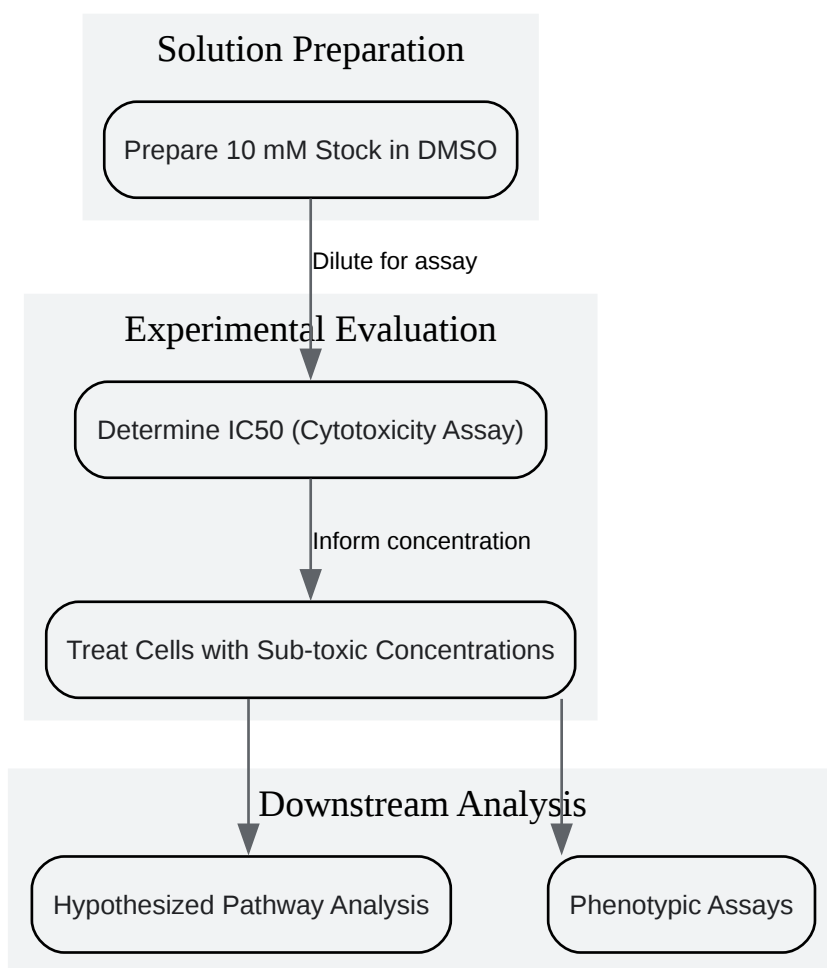
Table 3: Example Cytotoxicity Assay Parameters

| Parameter | Suggested Value |
|------------------------------|------------------------------------|
| Cell Line | User-defined (e.g., HeLa, HEK293T) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 μ M - 1000 μ M |
| Incubation Time | 24, 48, 72 hours |
| Assay Method | MTT or similar |

Potential Signaling Pathways and Experimental Workflows

Given its purine structure, **N-allyl-9-methyl-9H-purin-6-amine** may influence pathways regulated by adenosine analogs or those involved in nucleic acid metabolism. The N-allyl group could also confer unique biological activities.^{[6][7]} A potential area of investigation is its effect on RNA modifications, similar to how N6-allyladenosine can be incorporated into RNA.^[6]

Diagram 1: General Workflow for Investigating the Cellular Effects of **N-allyl-9-methyl-9H-purin-6-amine**

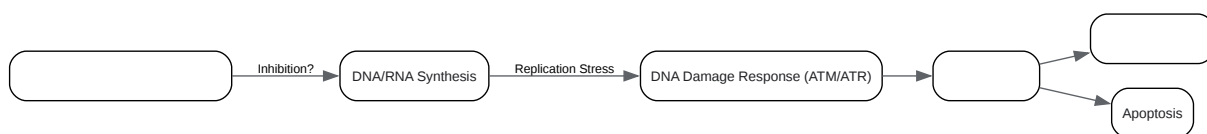


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Caption: A logical workflow for the experimental use of the compound.

Diagram 2: Hypothesized Signaling Pathway for Investigation

As a purine analog, **N-allyl-9-methyl-9H-purin-6-amine** could potentially interfere with DNA and RNA synthesis, leading to the activation of DNA damage response (DDR) pathways and cell cycle arrest.



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Caption: Potential mechanism of action involving DNA/RNA synthesis.

Safety and Handling

General Precautions:

- Handle **N-allyl-9-methyl-9H-purin-6-amine** in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]
- Avoid inhalation of dust and contact with skin and eyes.[8][9]
- In case of contact, immediately flush the affected area with copious amounts of water.[8]
- Refer to the material safety data sheet (MSDS) for detailed safety information.

Disposal:

- Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

These application notes provide a foundational framework for the preparation and experimental use of **N-allyl-9-methyl-9H-purin-6-amine**. Due to the limited specific data available for this compound, researchers are strongly encouraged to perform initial validation experiments, such as solubility and cytotoxicity assays, to determine the optimal conditions for their specific experimental systems. The proposed workflows and potential signaling pathways offer starting points for investigating the biological effects of this novel purine derivative.

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